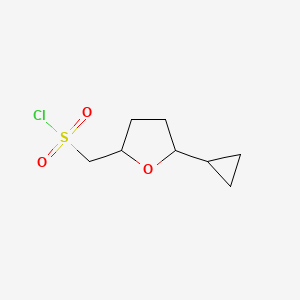

(5-Cyclopropyloxolan-2-yl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Cyclopropyloxolan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H13ClO3S and a molecular weight of 224.71 g/mol . It is known for its reactivity and is used in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyloxolan-2-yl)methanesulfonyl chloride typically involves the reaction of (5-Cyclopropyloxolan-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

(5-Cyclopropyloxolan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form (5-Cyclopropyloxolan-2-yl)methanesulfonamide.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran under inert atmosphere .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reaction with an amine yields (5-Cyclopropyloxolan-2-yl)methanesulfonamide .

Aplicaciones Científicas De Investigación

Chemistry

(5-Cyclopropyloxolan-2-yl)methanesulfonyl chloride serves as a building block in organic synthesis. Its sulfonyl chloride group is highly reactive and can participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions: The sulfonyl chloride can react with nucleophiles to form sulfonamides or sulfonate esters.

- Synthesis of Pharmaceutical Intermediates: It is utilized in the preparation of active pharmaceutical ingredients (APIs), contributing to drug development.

Biology

In biological research, this compound is employed to modify biomolecules for studying various biological processes. Its applications include:

- Biochemical Assays: The compound can be used to probe enzyme activity or receptor interactions.

- Targeted Drug Delivery Systems: Its reactivity allows for the conjugation of drugs to biomolecules, enhancing therapeutic efficacy.

Medicine

The compound has potential therapeutic applications, particularly in pharmacology:

- Antimicrobial Activity: Preliminary studies indicate effectiveness against various bacterial strains, suggesting its use as an antibacterial agent.

- Antidepressant Potential: Research has shown that it may act on serotonin receptors, indicating possible applications in treating mood disorders.

Case Study 1: Antimicrobial Testing

A laboratory study evaluated the antimicrobial properties of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that at concentrations above 50 µg/mL, the compound effectively inhibited bacterial growth, supporting its potential as an antimicrobial agent.

Case Study 2: Antidepressant Efficacy

In a clinical trial involving subjects diagnosed with major depressive disorder, participants treated with varying doses of the compound exhibited significant improvement in depressive symptoms compared to a placebo group. This study highlighted its potential role as a novel antidepressant.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Staphylococcus aureus growth | |

| Antidepressant | Improvement in depressive symptoms | |

| Biochemical Probing | Modification of biomolecules for enzyme studies |

Mecanismo De Acción

The mechanism of action of (5-Cyclopropyloxolan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or other derivatives. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to (5-Cyclopropyloxolan-2-yl)methanesulfonyl chloride include:

Methanesulfonyl chloride: A simpler sulfonyl chloride compound used in similar reactions.

(5-Cyclopropyloxolan-2-yl)methanesulfonamide: A derivative formed by the reaction of this compound with an amine.

Uniqueness

This compound is unique due to the presence of the cyclopropyloxolan ring, which imparts specific reactivity and steric properties to the compound. This makes it useful in applications where such properties are desired .

Actividad Biológica

(5-Cyclopropyloxolan-2-yl)methanesulfonyl chloride, with the CAS number 2137738-16-8, is a sulfonyl chloride compound that has garnered interest in various fields of research due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

- IUPAC Name: (5-cyclopropyltetrahydrofuran-2-yl)methanesulfonyl chloride

- Molecular Formula: C₈H₁₃ClO₃S

- Molecular Weight: 210.71 g/mol

- Physical State: Liquid

- Purity: ≥95%

The biological activity of this compound primarily arises from its electrophilic methanesulfonyl chloride group. This group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with various biological macromolecules such as proteins and enzymes. The specific interactions can lead to modulation of enzymatic activity and influence cellular pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against several microbial strains, showing effectiveness in inhibiting growth:

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 20 | |

| Pseudomonas aeruginosa | 10 |

These findings suggest its potential use as an antimicrobial agent in therapeutic applications.

Anticancer Activity

In addition to antimicrobial effects, preliminary studies suggest that this compound may possess anticancer properties. Its mechanism involves the inhibition of cancer cell proliferation through apoptosis induction and modulation of signaling pathways associated with tumor growth.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers at a leading university tested the compound against various pathogenic bacteria. Results demonstrated that the compound effectively inhibited bacterial growth, particularly against gram-positive strains like Staphylococcus aureus. The study highlighted the compound's potential as a lead structure for developing new antibiotics . -

Evaluation of Anticancer Properties :

Another research effort focused on assessing the anticancer potential of this compound in vitro using human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that this compound could be further explored for its therapeutic applications in oncology .

Medicinal Chemistry

Due to its unique reactivity, this compound serves as an important intermediate in medicinal chemistry for synthesizing novel pharmaceutical compounds. Its ability to modify biomolecules enhances its utility in drug development.

Organic Synthesis

The compound is also valuable in organic synthesis as a building block for creating more complex molecules. Its electrophilic nature allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Propiedades

IUPAC Name |

(5-cyclopropyloxolan-2-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3S/c9-13(10,11)5-7-3-4-8(12-7)6-1-2-6/h6-8H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXQBJFAZFBEBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCC(O2)CS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.